molecular formula C7H6ClNO5S B1265760 4-methoxy-3-nitrobenzenesulfonyl chloride CAS No. 22117-79-9

4-methoxy-3-nitrobenzenesulfonyl chloride

Cat. No.: B1265760
CAS No.: 22117-79-9
M. Wt: 251.64 g/mol
InChI Key: PWYNJONRUFAOFG-UHFFFAOYSA-N
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Description

4-methoxy-3-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methoxy group at the 4-position and a nitro group at the 3-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Phosphorus Pentachloride Method: 4-methoxy-3-nitrobenzenesulfonyl chloride can be synthesized by reacting 4-methoxy-3-nitrobenzenesulfonic acid with phosphorus pentachloride.

    Phosphorus Oxychloride Method: Another method involves the reaction of 4-methoxy-3-nitrobenzenesulfonic acid with phosphorus oxychloride.

Industrial Production Methods

Industrial production of benzenesulfonyl chloride, 4-methoxy-3-nitro- often involves large-scale reactions using the above methods. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-methoxy-3-nitro- involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-nitrobenzenesulfonyl chloride is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination influences its reactivity and makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

4-methoxy-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO5S/c1-14-7-3-2-5(15(8,12)13)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYNJONRUFAOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066761
Record name Benzenesulfonyl chloride, 4-methoxy-3-nitro-
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Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22117-79-9
Record name 4-Methoxy-3-nitrobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-methoxy-3-nitro-
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Record name Benzenesulfonyl chloride, 4-methoxy-3-nitro-
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Record name Benzenesulfonyl chloride, 4-methoxy-3-nitro-
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Record name 4-methoxy-3-nitrobenzenesulphonyl chloride
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Synthesis routes and methods I

Procedure details

350 ml of fuming nitric acid (8.3 mol) was added very carefully in 25 ml aliquots to the crude product of Example 1 in a one-liter flask. To maintain control over the very vigorous reaction which immediately commenced, each portion of the nitric acid was allowed to react completely (i.e., until no fumes were evolved) before the next portion was added. When addition was complete, the solution was allowed to stand at room temperature for 30 minutes and then carefully poured over ice (1000 g). The resulting slurry was extracted with CH2Cl (3×250 ml) and the organic extracts were combined, dried over MgSO4 and filtered. The solvent was removed in a rotary evaporator and the yellow crystals thus obtained were recrystallized from 50% Et2O/hexane to yield pure 3-nitro-4-methoxy-benzenesulfonyl-chloride (161.3 g, 89% yield) as faintly yellow crystals.
Quantity
350 mL
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.5 mols (165 ml) of chlorosulphonic acid are placed in a one-liter reaction vessel equipped with a stirring system, a thermometer and a dropping funnel and the acid is cooled to about 0° C. with a mixture of ice and salt. 0.8 mol (100 ml) of 2-nitroanisole is added drop by drop and the solution is then allowed to come back to room temperature; after a contact time of 30 minutes, the reaction mixture is poured onto one fifth of its volume of crushed ice. The sulphonyl chloride precipitates in the form of an oil; this is extracted with chloroform. After evaporation of the organic phase, the sulphonyl chloride is crystallized in a benzene/petroleum ether mixture.
Quantity
165 mL
Type
reactant
Reaction Step One
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100 mL
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reactant
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Customer
Q & A

Q1: What is the role of 4-methoxy-3-nitrobenzenesulfonyl chloride in the synthesis of "Acid Alizarin Violet N" derivatives?

A1: In this research [], this compound serves as a crucial starting material. It undergoes a reaction with N-butyl(3-phenylpropyl) amine to form a benzenesulfonamide derivative. This derivative is then subjected to a series of transformations, including hydrolysis, reduction, diazotization, and finally, coupling with 2-naphthol, ultimately yielding the desired "Acid Alizarin Violet N" derivative.

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